3-Mercapto-1,2,4-triazole

Description

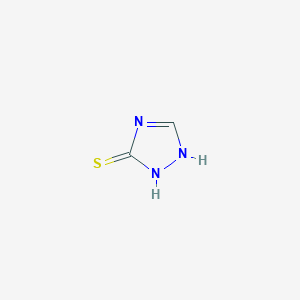

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBBKYQYNPNMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062894 | |

| Record name | 1,2,4-Triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-31-5 | |

| Record name | 3-Mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Triazole-3-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUS62L885R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercapto-1,2,4-triazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 3-Mercapto-1,2,4-triazole (3-MT). This heterocyclic compound serves as a crucial scaffold in medicinal chemistry due to its diverse pharmacological activities. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz illustrate its structure, synthesis, and its interaction with key biological pathways.

Chemical Structure and Tautomerism

This compound, also known as 1H-1,2,4-triazole-3-thiol, is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃S.[1][2] Its structure is characterized by a triazole ring substituted with a mercapto (-SH) group. A key feature of this molecule is its existence in two tautomeric forms: the thione form and the thiol form. The thione form is generally considered to be the predominant tautomer.[3] This tautomerism is crucial as it influences the molecule's chemical reactivity and its interactions with biological targets.[3]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are summarized in the tables below. These properties are essential for its characterization, handling, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃S | [1][2] |

| Molecular Weight | 101.13 g/mol | [2][4] |

| Appearance | White to slightly yellow crystalline powder | [5][6] |

| Melting Point | 221-224 °C | [1][2][5] |

| Boiling Point (Predicted) | 132.6 ± 23.0 °C | [1][5] |

| Solubility | Soluble in hot water (50 g/L in H₂O) | [1][2][5] |

| pKa (Predicted) | 9.24 ± 0.20 | [5] |

| LogP | -0.398 (at 21°C and pH 5) | [5] |

| CAS Number | 3179-31-5 | [1][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Reference(s) |

| Infrared (IR) | Absorption bands for N=N (1570-1550 cm⁻¹), C=N (1600-1411 cm⁻¹), C=S (thione form, 1258-1166 cm⁻¹), and S-H (thiol form, 2700-2550 cm⁻¹) | [3] |

| Ultraviolet (UV) | In ethanolic solution, typically shows two maximum absorption bands at 252-256 nm and 288-298 nm, indicative of the thione-thiol tautomerism. | [3] |

| Nuclear Magnetic Resonance (¹H NMR) | Spectra available in public databases. | [4] |

| Nuclear Magnetic Resonance (¹³C NMR) | Spectra available in public databases. | [4][7] |

| Mass Spectrometry (MS) | Mass spectra available in public databases. | [4] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. A common and reliable method involves the cyclization of a thiosemicarbazide (B42300) derivative. Below is a detailed experimental protocol for a two-step synthesis from thiosemicarbazide and formic acid.

Experimental Protocol: Synthesis from Thiosemicarbazide

This protocol is adapted from a procedure published in Organic Syntheses.

Step A: 1-Formyl-3-thiosemicarbazide (B1305609) [8]

-

Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of colorless thiosemicarbazide to the heated formic acid.

-

Swirl the mixture until the thiosemicarbazide is completely dissolved.

-

Continue heating on the steam bath for an additional 30 minutes, during which time crystalline 1-formyl-3-thiosemicarbazide will typically separate.

-

Cool the mixture in an ice bath for 30 minutes.

-

Collect the precipitated product by filtration and wash it with 200 mL of cold water, followed by 200 mL of ethanol.

-

Dry the product in a vacuum desiccator over calcium chloride. The yield is typically 170-180 g (71-76%).

Step B: 1,2,4-Triazole-3(5)-thiol (this compound) [8]

-

Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2-L round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the solution for 30 minutes in an ice bath.

-

Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution.

-

Collect the resulting precipitate by filtration and wash it with 200 mL of cold water.

-

Dry the product at 110°C. The yield is typically 136-140 g (89-92%) with a melting point of 219-221°C.

Biological Activity and Role in Drug Development

The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in a variety of clinically used drugs.[9] this compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities include:

-

Antimicrobial and Antifungal: Derivatives have shown potent activity against various bacterial and fungal strains.[9][10]

-

Anticancer: Many derivatives exhibit significant antiproliferative activity against various cancer cell lines.[11]

-

Anti-inflammatory: Some compounds have shown promising anti-inflammatory properties.[9][10]

-

Enzyme Inhibition: this compound derivatives have been identified as inhibitors of several enzymes, including acetylcholinesterase, α-glucosidase, and phosphoinositide 3-kinases (PI3Ks).[5]

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for anticancer drug development.[5] Derivatives of 5-mercapto-1,2,4-triazole have been designed and shown to act as inhibitors of PI3K, thereby interfering with the PI3K/AKT signaling cascade.[9]

The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its rich chemistry, characterized by tautomerism and a broad range of biological activities, makes it a valuable scaffold for the design of novel therapeutic agents. The detailed information on its chemical properties, synthesis, and mechanism of action provided in this guide serves as a valuable resource for researchers and scientists working in this field. Further exploration of its derivatives and their interactions with biological targets will undoubtedly lead to the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-mercapto-1,2,4-triazole from thiosemicarbazide (B42300), a critical building block in the development of various pharmaceutical compounds. The document details the prevalent synthetic methodologies, experimental protocols, and quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The 1,2,4-triazole (B32235) nucleus and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Introduction

The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically approved drugs. The incorporation of a mercapto group at the 3-position of the triazole ring often enhances the biological activity of the resulting compounds. The synthesis of this compound from the readily available starting material, thiosemicarbazide, is a fundamental and widely employed transformation in heterocyclic chemistry. This guide will focus on the most common and effective synthetic routes.

Synthetic Methodologies

The primary and most widely adopted method for the synthesis of this compound from thiosemicarbazide involves a two-step process:

-

Acylation or Formylation of Thiosemicarbazide: Thiosemicarbazide is first reacted with a carboxylic acid or a formic acid derivative to form an acylthiosemicarbazide or formylthiosemicarbazide intermediate.

-

Cyclization: The intermediate is then subjected to cyclization, typically in the presence of a base, to yield the this compound ring. Acidification of the reaction mixture then precipitates the final product.

An alternative one-pot approach involves the direct reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphate ester (PPE), followed by an alkaline workup to induce cyclization.

Reaction Pathway

The general reaction scheme for the synthesis of this compound from thiosemicarbazide is depicted below.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound via Formyl Intermediate

This protocol is adapted from a common laboratory procedure for the synthesis of the parent this compound.

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide

-

In a round-bottomed flask, heat 400 mL of 90% formic acid.

-

Add 91 g (1.0 mole) of thiosemicarbazide in portions to the hot formic acid.

-

Heat the mixture under reflux for 15 minutes.

-

Cool the reaction mixture in an ice bath for 2 hours.

-

Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration.

-

Wash the product with cold water and air dry.

Step 2: Synthesis of this compound

-

Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2-L round-bottomed flask.[1]

-

Heat the solution on a steam bath for 1 hour.[1]

-

Cool the solution in an ice bath for 30 minutes.[1]

-

Acidify the cooled solution with 150 mL of concentrated hydrochloric acid.[1]

-

Collect the precipitated this compound by suction filtration.[1]

-

Recrystallize the product from boiling water to obtain pure crystals.[1]

Protocol 2: One-Pot Synthesis of 5-Aryl-3-mercapto-1,2,4-triazoles

This protocol describes a general method for the synthesis of 5-substituted 3-mercapto-1,2,4-triazoles.

-

Reflux a mixture of the appropriate 4-acylthiosemicarbazide with 10% potassium hydroxide (KOH) solution.[2]

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product.[2]

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as methanol.[2]

Protocol 3: Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazoles

This method is suitable for the synthesis of 4-amino substituted triazoles.

-

Heat an equimolar mixture of thiocarbohydrazide (B147625) and the desired carboxylic acid in an oil bath at 160-170°C for 2 hours.[2]

-

Disperse the fused mass in hot water to obtain the crude triazole.[2]

-

Recrystallize the product from methanol.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and some of its derivatives.

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| This compound | 1-Formyl-3-thiosemicarbazide, NaOH | Aqueous, Heat | - | 224-225 | [1] |

| 5-Aryl-3-mercapto-1,2,4-triazoles | 4-Acylthiosemicarbazide, 10% KOH | Reflux | - | - | [2] |

| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Corresponding thiosemicarbazide, 2N NaOH | Reflux, then acidification with HCl | 89 | 304–305 | [3] |

| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Corresponding thiosemicarbazide, 2N NaOH | Reflux, then acidification with HCl | 91 | 296–297 | [3] |

Conclusion

The synthesis of this compound from thiosemicarbazide is a robust and versatile process, crucial for the generation of a diverse range of biologically active molecules. The methodologies outlined in this guide, from the classical approach involving a formyl intermediate to more direct one-pot syntheses, provide a solid foundation for researchers in the field. The provided experimental protocols and quantitative data serve as a practical resource for the efficient and successful synthesis of these valuable heterocyclic compounds. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the final products.

References

An In-depth Technical Guide to the Tautomeric Forms of 3-Mercapto-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities. A critical aspect of its chemical behavior is the existence of thione-thiol tautomerism, which can profoundly influence its physicochemical properties, reactivity, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the equilibrium between the thione and thiol forms. It includes a compilation of quantitative data from spectroscopic and computational studies, detailed experimental protocols for tautomer characterization, and visualizations of the tautomeric relationship and analytical workflows.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the principal tautomeric equilibrium is between the thione form (1,2-dihydro-1,2,4-triazole-3-thione) and the thiol form (1H-1,2,4-triazole-3-thiol). The thione form possesses a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring, while the thiol form contains a sulfur-hydrogen single bond (S-H).

Computational and experimental studies have consistently shown that the thione tautomer is the more stable and predominant form in both the gas phase and in various solvents.[1][2] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond adjacent to the thiol group in this heterocyclic system.

Quantitative Data on Tautomeric Forms

The characterization and quantification of the tautomeric forms of this compound rely on a combination of spectroscopic and computational methods. The following tables summarize key quantitative data gathered from the literature.

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Tautomer | Characteristic Signal/Peak | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) | Reference(s) |

| Infrared (IR) Spectroscopy | Thione | C=S stretch | 1166 - 1258 | [1] |

| Thiol | S-H stretch | 2550 - 2700 | [1] | |

| Thione | N-H stretch | ~3204 | ||

| ¹H NMR Spectroscopy | Thione | N-H proton | 13.0 - 14.0 | [3] |

| Thiol | S-H proton | 1.1 - 1.4 | [4] | |

| ¹³C NMR Spectroscopy | Thione | C=S carbon | ~169 | [4] |

| UV-Vis Spectroscopy | Thione | π → π* (C=S chromophore) | 252 - 256 and 288 - 298 | [1] |

Table 2: Computational Data on Tautomer Stability

| Computational Method | Basis Set | Property | Thione Form | Thiol Form | Most Stable Form | Reference(s) |

| DFT (B3LYP) | 6-311+G | Relative Energy (kcal/mol) | 0.00 | 4.90 | Thione | [5] |

| M06 | 6-311+G | Relative Energy (kcal/mol) | 0.00 | 5.20 | Thione | [5] |

| HF, B3LYP, MP2 | Various | Relative Stability | More Stable | Less Stable | Thione | [2] |

Table 3: Physicochemical Properties

| Property | Value | Notes | Reference(s) |

| pKa | 4.0 - 6.2 (Thiol form) | Theoretical calculation for substituted 5-amino-3-mercapto-1,2,4-triazoles. The thiol form is considered a medium-strength organic base. | [6][7] |

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining various analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

Ensure the total volume is around 0.6-0.7 mL.

-

Allow the solution to equilibrate for a sufficient period before analysis.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Optimize the spectral width to include all expected proton signals (typically 0-15 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for the thione (N-H proton at ~13-14 ppm) and thiol (S-H proton at ~1.1-1.4 ppm) tautomers.[3][4]

-

Carefully integrate the area under each characteristic peak.

-

Calculate the mole fraction and the equilibrium constant (Keq) for the tautomeric equilibrium. Remember to account for the number of protons giving rise to each signal (e.g., one N-H vs. one S-H).[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to study tautomerism in the solid state.

Protocol for Solid-State IR Analysis (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the C=S stretch of the thione form (1166-1258 cm⁻¹) and the S-H stretch of the thiol form (2550-2700 cm⁻¹).[1] The presence and relative intensity of these bands provide evidence for the predominant tautomer in the solid state.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystal Growth:

-

Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by other crystallization techniques.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model to determine the atomic coordinates, including the position of the mobile proton, which will confirm the tautomeric form.

-

Visualizations

Diagram 1: Thione-Thiol Tautomeric Equilibrium

Caption: Thione-thiol tautomeric equilibrium of this compound.

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs for rendering.

Diagram 2: Integrated Workflow for Tautomer Analysis

Caption: Integrated workflow for the comprehensive analysis of tautomerism.

Conclusion

The tautomerism of this compound is a fundamental characteristic that dictates its chemical and biological properties. The thione form is thermodynamically more stable and is the predominant tautomer under most conditions. A combination of advanced spectroscopic techniques, particularly NMR for solution-state analysis and IR for solid-state characterization, along with quantum chemical calculations, provides a robust framework for studying this tautomeric equilibrium. For drug development professionals, a thorough understanding of the tautomeric landscape of this compound and its derivatives is crucial for rational drug design, as the specific tautomer present can significantly impact receptor binding and pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols to effectively investigate and understand the tautomeric forms of this important heterocyclic scaffold.

References

3-Mercapto-1,2,4-triazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercapto-1,2,4-triazole, a versatile heterocyclic compound with significant applications in pharmaceuticals and materials science. This document details its fundamental properties, synthesis, analytical methods, and diverse biological activities, offering valuable insights for researchers and professionals in drug discovery and development.

Core Physicochemical Properties

This compound, also known as 1,2,4-triazole-3-thiol, is a foundational structure for the synthesis of a wide array of biologically active molecules.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3179-31-5 | [2][3][4][5] |

| Molecular Formula | C₂H₃N₃S | [2][3][5] |

| Molecular Weight | 101.13 g/mol | [2][3][6][7] |

| IUPAC Name | 1,2,4-Triazole-3-thiol | [1][4] |

| Synonyms | This compound, 3H-1,2,4-Triazole-3-thione | [1][3] |

| Appearance | White to light yellow crystalline powder | [2][4][6] |

| Melting Point | 218 - 223 °C | [2][4] |

| Purity | ≥ 98% | [2][4] |

Synthesis and Characterization

The synthesis of this compound is well-established, with common methods involving the cyclization of thiosemicarbazide (B42300) derivatives. A prevalent and efficient laboratory-scale synthesis involves the reaction of thiosemicarbazide with formic acid, followed by cyclization.

Experimental Protocol: Synthesis from Thiosemicarbazide and Formic Acid

This two-step protocol outlines the synthesis of 1,2,4-triazole-3(5)-thiol, a tautomeric form of this compound.[8]

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide (B1305609) [8]

-

Heat 400 mL of 90% formic acid in a 2 L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid and swirl until dissolved.

-

Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

-

Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper.

-

Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

-

Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight.

Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol [8]

-

Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2 L round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the solution in an ice bath for 30 minutes.

-

Add 150 mL of concentrated hydrochloric acid to the cooled solution.

-

Cool the reaction mixture in an ice bath for 2 hours to facilitate precipitation.

-

Collect the precipitated product by suction filtration.

-

Recrystallize the product by dissolving it in 300 mL of boiling water, filtering the hot solution, and then cooling the filtrate in an ice bath for 1 hour.

-

Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

FT-IR Spectroscopy : The FT-IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibrations are observed as two weak bands around 3350 cm⁻¹ and 3250 cm⁻¹.[9] The presence of a C=S absorption band between 1166-1258 cm⁻¹ and an S-H absorption band around 2550-2700 cm⁻¹ confirms the thione-thiol tautomerism.[9] The stretching vibrations of the N=N double bond in the triazole ring are recorded at approximately 1260 cm⁻¹.[10]

-

NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure. In ¹³C NMR, the carbons of the triazole ring typically appear in the range of 152-166 ppm.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound and its derivatives in various matrices.[11]

Experimental Protocol: Reverse-Phase HPLC Analysis

The following protocol provides a general method for the analysis of this compound.[2]

| Parameter | Specification |

| Column | Newcrom R1 or equivalent C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid. |

| Detection | UV at the wavelength of maximum absorbance (e.g., ~260 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10 µL |

Sample Preparation (for serum analysis of a related compound, 3-amino-5-mercapto-1,2,4-triazole): [4][5]

-

Treat the serum sample with tributylphosphine (B147548) (TBP) to reduce any disulfide bonds.

-

Precipitate proteins by adding acetonitrile.

-

Centrifuge the sample to separate the precipitated proteins.

-

Derivatize the supernatant with a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (MBB), for enhanced detection.

-

Inject the derivatized sample into the HPLC system.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, making this scaffold highly attractive for drug discovery.[1][12][13]

Antibacterial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal properties of mercapto-triazole derivatives.[12][14] The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[14]

Anticancer Activity

The 1,2,4-triazole (B32235) moiety is a key component of several anticancer agents.[15] Recent research has focused on designing 5-mercapto-1,2,4-triazole derivatives that target specific signaling pathways implicated in cancer progression. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation and is often dysregulated in various cancers.[15] Molecular docking studies have shown that certain derivatives can fit favorably into the active site of the PI3K protein, suggesting their potential as PI3K inhibitors.[15]

Other Biological Activities

In addition to the activities mentioned above, derivatives of this compound have been reported to possess anti-inflammatory, antitubercular, antiviral, and anticonvulsant properties.[1] One related compound, 3-amino-5-mercapto-1,2,4-triazole (B94436), has been identified as a goitrogen due to its inhibitory effect on thyroid peroxidase.[5]

Industrial and Research Applications

Beyond its therapeutic potential, this compound serves as a vital intermediate in various industries.

-

Pharmaceutical and Agrochemical Synthesis : It is a key building block for the synthesis of a wide range of active pharmaceutical ingredients (APIs) and pesticides.[3][16]

-

Corrosion Inhibition : This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including aluminum and copper, in different corrosive environments.[17][18][19] The inhibition mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective film.

Conclusion

This compound is a compound of considerable scientific and industrial importance. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with a wide array of biological activities, making it a privileged scaffold in medicinal chemistry. Furthermore, its utility as a synthetic intermediate and a corrosion inhibitor underscores its broad applicability. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, intended to support and inspire further research and development in this promising area.

References

- 1. jocpr.com [jocpr.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. nbinno.com [nbinno.com]

- 4. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Alzchem Group [alzchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of Mercapto-Substituted 1,2,4-Triazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole (B32235) nucleus, particularly when substituted with a mercapto group, represents a cornerstone in heterocyclic chemistry with profound implications for medicinal chemistry. These derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological importance, and mechanisms of action of mercapto-substituted 1,2,4-triazole derivatives. It aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through meticulously crafted diagrams to facilitate a deeper understanding and inspire further research in this dynamic field.

Introduction

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen-containing systems being of particular interest due to their diverse pharmacological profiles.[1] Among these, the 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention.[2][3] The incorporation of a mercapto (-SH) or thione (=S) group into the 1,2,4-triazole scaffold gives rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] This versatility stems from the unique structural and electronic features of the mercapto-triazole core, which allows for diverse chemical modifications and interactions with various biological targets. This guide will delve into the multifaceted biological significance of these compounds, supported by experimental data and methodologies.

Synthesis of Mercapto-Substituted 1,2,4-Triazole Derivatives

The synthesis of 3-mercapto-1,2,4-triazoles and their derivatives is well-established, often involving the cyclization of thiosemicarbazide (B42300) precursors. A general synthetic pathway involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under alkaline conditions to yield the desired 4-substituted-3-mercapto-1,2,4-triazole.[3] Further modifications can be readily achieved at the mercapto group, the N4-position, and the C5-position, allowing for the generation of large and diverse chemical libraries for biological screening.

A common synthetic route is the reaction of 4-acylthiosemicarbazide with potassium hydroxide (B78521) under reflux, followed by acidification.[2] Another approach involves refluxing a solution of 1-(substituted-benzoyl) thiosemicarbazide in sodium hydroxide, followed by cooling and acidification to precipitate the product.[2]

Biological Activities and Therapeutic Potential

Mercapto-substituted 1,2,4-triazole derivatives have been extensively investigated for a wide array of pharmacological activities. Their ability to interact with various enzymes and cellular pathways makes them promising candidates for drug development.

Antifungal Activity

The antifungal properties of triazole derivatives are perhaps their most well-known application, with several triazole-based drugs, such as fluconazole (B54011) and itraconazole, being clinically important.[7][8] Mercapto-substituted triazoles also exhibit potent antifungal activity.[9]

Mechanism of Action: The primary mechanism of antifungal action for triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[7][10] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[8][11] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[12] The nitrogen atoms in the triazole ring are thought to bind to the heme iron atom in the active site of CYP51.[13]

Quantitative Data:

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Novel Triazole Analogues | Cryptococcus species | 0.0156–0.5 | [10] |

| 1,2,4-triazolylthioethers | Candida krusei ATCC 6258 | Varies | [14] |

| Various Synthesized Derivatives | Microsporum gypseum | Strong activity | [9] |

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Mercapto-1,2,4-triazole derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15][16] Hybrid molecules, where the triazole scaffold is combined with other antibacterial pharmacophores like (fluoro)quinolones, have shown particularly promising results, even against resistant strains.[15]

Quantitative Data:

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-methylpiperazine compound 12h | MDR E. coli | 0.25 | [15] |

| Ofloxacin analogues 13 | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [15] |

| Azomethine derivatives 1a–g | P. aeruginosa | 16 | [15] |

| Various Synthesized Derivatives | Staphylococcus aureus | Strong activity | [9] |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the search for novel, more effective anticancer drugs is a continuous effort. Mercapto-substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents, with demonstrated cytotoxicity against a variety of cancer cell lines.[1][17]

Mechanism of Action: The anticancer mechanisms of these derivatives are diverse. Some compounds have been shown to target specific signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[18] Molecular docking studies have indicated that these molecules can fit into the active binding site of the PI3K protein, acting as potential inhibitors.[18] Other proposed mechanisms include the inhibition of enzymes like methionine aminopeptidase (B13392206) type II (MetAp2), topoisomerase II, and cyclooxygenase-2 (COX-2), as well as the induction of apoptosis.[19] It has also been suggested that the 4-amino-1,2,4-triazole (B31798) nucleus can coordinate with the heme present at a receptor site, contributing to its anticancer effect.[1]

Quantitative Data:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HCT116, HeLa, PC-3 | 0.37, 2.94, 31.31 | [1] |

| 1,2,4-Triazole-pyridine hybrids (TP1-TP7) | Murine melanoma (B16F10) | 41.12 - 61.11 | [20] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivatives (9a-j) | PC3, DU-145, A549, MCF-7 | 0.16 - 11.8 | [21] |

| Arylidene derivatives 81b-c | MCF-7, MDA-231, HeLa, HCT-116 | 4.83 - 12.07 | [19] |

Enzyme Inhibition

The structural features of mercapto-1,2,4-triazoles make them effective inhibitors of various enzymes implicated in different diseases.[22] This includes enzymes relevant to neurodegenerative diseases, inflammation, and metabolic disorders.

Target Enzymes and Therapeutic Implications:

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several novel 1,2,4-triazole derivatives have shown potent inhibitory activity against these enzymes.[23][24]

-

α-Glucosidase: As inhibitors of α-glucosidase, these compounds have potential as antidiabetic agents.[23]

-

Lipoxygenase (LOX) and Cyclooxygenase (COX): By inhibiting LOX and COX enzymes, these derivatives can exert anti-inflammatory effects.[23][25]

-

Urease: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria and for other medical conditions.[23]

-

Thymidine Phosphorylase (TP): Inhibition of TP is a target for cancer therapy.[19]

Quantitative Data:

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Azinane-triazole derivatives (12a–o) | α-glucosidase | More active than acarbose (B1664774) (375.82) | [23] |

| Phenylcarbamoylpiperidine-1,2,4-triazole hybrids | 15-Lipoxygenase | - | [25] |

| Diaryl-1,2,4-triazole derivatives (21a, 21b) | COX-2 | 1.98–2.13 | [25] |

| 1,2,4-Triazolo[1,5-a][1][4][7]triazine derivative (72) | Thymidine Phosphorylase | 2.95 | [19] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

Synthesis of 4-(Arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles

This protocol describes a general method for the synthesis of Schiff's bases from a 3-substituted-4-amino-5-mercapto-1,2,4-triazole intermediate.[26]

-

Dissolution: Dissolve 1 mmol of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole in 20 mL of 75% ethanol (B145695).

-

Addition of Aldehyde: To this solution, add 1 mmol of the appropriate aromatic aldehyde.

-

Reflux: Stir and reflux the mixture for 4 hours.

-

Isolation and Purification: Concentrate the solution. The resulting solid is filtered, dried, and recrystallized from 75% ethanol to yield the final product.[26]

Antimicrobial Susceptibility Testing

The following protocols are standard methods for assessing the antimicrobial efficacy of novel compounds.[27]

This method provides a preliminary screening of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).[28]

-

Plate Inoculation: Spread 0.1 mL of the bacterial suspension evenly over the surface of a Mueller-Hinton agar (B569324) plate using a sterile swab.

-

Disk Application: Place sterile filter paper discs (5 mm diameter) on the agar surface.

-

Compound Application: Impregnate each disc with a specific volume (e.g., 30 µL) of the test compound solution at various concentrations (e.g., 1.5, 3, and 6 mg/mL in DMSO).[28]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition around each disc.

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[27]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[27]

-

Controls: Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[20]

-

Cell Seeding: Seed cancer cells (e.g., murine melanoma B16F10) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[29]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[20][29]

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental procedures.

Caption: Antifungal mechanism of mercapto-1,2,4-triazole derivatives.

Caption: Anticancer activity via inhibition of the PI3K/AKT signaling pathway.

Caption: Workflow for determining anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of 1,2,4-triazole derivatives. These studies correlate the physicochemical properties of the compounds with their biological activities. For instance, QSAR analyses have suggested that electronic and steric parameters play a significant role in the antimicrobial activity of these compounds.[30] An increase in the bulkiness on certain coordinates of the molecule and a higher dipole moment have been positively correlated with inhibitory activity.[30] For antifungal activity, the introduction of electron-withdrawing groups can be favorable.[31] Such insights are invaluable for the rational design of more potent and selective drug candidates.

Conclusion and Future Perspectives

Mercapto-substituted 1,2,4-triazole derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a continuing focus of drug discovery efforts. The information compiled in this guide underscores their potential as antifungal, antibacterial, anticancer, and enzyme-inhibiting agents. Future research should continue to explore the vast chemical space around this core, employing rational design strategies informed by SAR and molecular modeling to develop next-generation therapeutics with improved efficacy, selectivity, and reduced toxicity. The hybridization of the mercapto-triazole moiety with other pharmacophores is a particularly promising avenue for overcoming drug resistance and achieving synergistic therapeutic effects.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. jocpr.com [jocpr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. isres.org [isres.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 21. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. microbiologyjournal.org [microbiologyjournal.org]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 3-Mercapto-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications as a building block in organic synthesis. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques. Detailed experimental protocols, tabulated spectral data, and visualized workflows are presented to facilitate its analysis and application in research and development. The molecule's existence in thione-thiol tautomeric forms is a key consideration in the interpretation of its spectral data.

Introduction

This compound, also known as 1,2-dihydro-3H-1,2,4-triazole-3-thione, is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. Its structural framework allows for diverse chemical modifications, leading to a wide range of derivatives with applications in various fields, including pharmaceuticals and agriculture. The spectroscopic analysis of this core structure is fundamental for quality control, structural elucidation of its derivatives, and understanding its interactions in biological systems. This guide will detail the key spectroscopic methods used to characterize this important molecule.

Spectroscopic Data

The spectroscopic signature of this compound is defined by contributions from its triazole ring and the mercapto/thione group. The data presented below is a compilation from various spectroscopic studies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of bands for both N-H and S-H stretching is indicative of the thione-thiol tautomerism this molecule exhibits.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3126 | N-H stretching | Strong |

| ~3097, ~3032 | C-H aromatic stretching | Medium |

| ~2790 | S-H stretching (thiol form) | Weak |

| ~1648-1584 | C=N stretching | Strong |

| ~1543 | N=N stretching | Medium |

| ~1529, ~1483 | C=C aromatic stretching | Medium |

| ~1260 | N=N stretching of the triazole ring | Strong |

| ~1258-1166 | C=S stretching (thione form) | Strong |

| ~1065 | In-plane bending of N-H and C-H | Medium |

Table 1: Key FT-IR absorption bands for this compound.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2,4-triazole (B32235) derivatives typically shows signals for protons on the triazole ring in the downfield region (δ 7.5-9.5 ppm). The N-H proton signal can be broad and its chemical shift is dependent on solvent, concentration, and temperature.[5]

¹³C NMR Spectroscopy: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) generally resonate in the range of δ 140-170 ppm.[5] The C=S carbon in the thione tautomer is expected to have a chemical shift around 180 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0 - 9.0 | Singlet | C5-H |

| ¹H | Variable (broad) | Singlet | N-H |

| ¹³C | ~160 - 170 | - | C3 (C=S) |

| ¹³C | ~140 - 150 | - | C5 |

Table 2: Representative ¹H and ¹³C NMR chemical shifts for the this compound core structure. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₂H₃N₃S), the expected molecular weight is approximately 101.13 g/mol .

Under electron ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage. A characteristic fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42. For substituted triazoles, fragmentation can be more complex and may involve the loss of a nitrogen molecule (N₂).[6][7]

| m/z Ratio | Proposed Fragment |

| 101 | [M]⁺ (Molecular ion) |

| 74 | [M - HCN]⁺ |

| 60 | [M - CHNS]⁺ |

| 43 | [C₂H₃N]⁺ |

Table 3: Plausible mass spectrometry fragmentation pattern for this compound.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

FT-IR Spectroscopy (Solid State)

This protocol describes the thin solid film method for analyzing solid samples.

-

Sample Preparation:

-

Dissolve approximately 50 mg of this compound in a minimal amount of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[8]

-

Obtain a clean, dry salt plate (e.g., KBr or NaCl).

-

Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

If the signal intensity is too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum. If the peaks are too intense, clean the plate and prepare a more dilute solution.[8]

-

-

Data Processing:

-

The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

-

NMR Spectroscopy

This protocol outlines the general procedure for preparing a sample for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR into a clean, dry vial.[5]

-

Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5]

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[5]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

-

For ¹H NMR, acquire the free induction decay (FID) using an appropriate number of scans (typically 8-64).[5]

-

For ¹³C NMR, acquire the FID using a larger number of scans (hundreds to thousands) due to the lower natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS).

-

Mass Spectrometry

This protocol provides a general framework for the analysis of small heterocyclic compounds by mass spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrumentation and Data Acquisition:

-

The choice of ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will influence the resulting mass spectrum. ESI is a softer ionization technique often used for less volatile or thermally labile compounds.

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography system.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

For ESI, typical parameters include a capillary voltage of around 4000 V and a nitrogen drying gas flow of approximately 10 L/min.[7]

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.

Conclusion

The spectroscopic characterization of this compound through FT-IR, NMR, and mass spectrometry provides a comprehensive understanding of its chemical structure. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. Accurate interpretation of the spectral data, particularly in the context of its tautomeric nature, is essential for the successful application of this versatile heterocyclic compound. The visualized workflows provide a clear and logical guide for the analytical process, from sample preparation to final structural elucidation.

References

- 1. FT Raman and FT-IR spectral studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole (B32235) nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties. Among the classical methods for the synthesis of this important scaffold, the Einhorn-Brunner reaction stands out as a significant transformation. First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction provides a direct route to substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.[1][2] This in-depth technical guide provides a comprehensive overview of the Einhorn-Brunner reaction, including its mechanism, substrate scope, detailed experimental protocols, and its application in the development of key therapeutic agents.

Reaction Mechanism and Regioselectivity

The Einhorn-Brunner reaction is an acid-catalyzed condensation that proceeds through a series of well-defined steps to form the 1,2,4-triazole ring. The generally accepted mechanism involves the initial protonation of the hydrazine (B178648), followed by nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring. A final dehydration step furnishes the aromatic 1,2,4-triazole.

A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are employed. The outcome of the reaction is dictated by the relative acid strengths of the carboxylic acids corresponding to the acyl groups of the imide. The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1] This predictability is a valuable aspect of the reaction for the targeted synthesis of specific isomers.

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Quantitative Data: Substrate Scope and Yields

The Einhorn-Brunner reaction is a versatile method applicable to a range of diacylamines and hydrazines. The following table summarizes the yields of various 1,2,4-triazoles synthesized via this reaction, as reported in the literature.

| Diacylamine (Imide) | Hydrazine | 1,2,4-Triazole Product | Yield (%) | Reference |

| Diacetamide | Phenylhydrazine (B124118) | 1-Phenyl-3,5-dimethyl-1,2,4-triazole | 70 | [3] |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 85 | [3] |

| N-Acetylbenzamide | Phenylhydrazine | 1,3-Diphenyl-5-methyl-1,2,4-triazole & 1,5-Diphenyl-3-methyl-1,2,4-triazole | 60 (total) | [3] |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | - | [2] |

| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 | [3] |

| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 | [3] |

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,2,4-triazoles using the Einhorn-Brunner reaction, adapted from the work of Atkinson and Polya (1952).[3]

General Procedure for the Einhorn-Brunner Reaction

A mixture of the diacylamine (1 equivalent) and the hydrazine (1-1.2 equivalents) is heated in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. In many cases, the reaction proceeds without the need for an additional acid catalyst when acetic acid is used as the solvent. The reaction mixture is typically heated at reflux for several hours. Upon cooling, the product often crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 1,3,5-Triphenyl-1,2,4-triazole from Dibenzamide and Phenylhydrazine

Reactants:

-

Dibenzamide (1 equivalent)

-

Phenylhydrazine (1.1 equivalents)

-

Glacial Acetic Acid (solvent)

Protocol:

-

A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.

-

The reaction mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol.

-

The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

Caption: General experimental workflow for the Einhorn-Brunner reaction.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and while modern synthetic methods are often employed, the fundamental transformations like the Einhorn-Brunner reaction have paved the way for the development of potent therapeutics. Two prominent classes of drugs that feature the 1,2,4-triazole ring are antifungal agents and aromatase inhibitors.

Antifungal Agents

Triazole-based antifungal drugs, such as fluconazole (B54011) and voriconazole, are critical in the treatment of systemic fungal infections. Their mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol (B1674476) 14α-demethylase. This enzyme is a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell death.

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Aromatase Inhibitors

In the field of oncology, 1,2,4-triazole-containing drugs like anastrozole (B1683761) and letrozole (B1683767) are used as aromatase inhibitors for the treatment of hormone-dependent breast cancer in postmenopausal women. Aromatase is the enzyme responsible for the final step in the biosynthesis of estrogens, converting androgens (such as testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). By blocking aromatase, these drugs reduce the levels of circulating estrogens, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation they need to grow.

Caption: Mechanism of action of 1,2,4-triazole aromatase inhibitors.

Conclusion

The Einhorn-Brunner reaction, despite being over a century old, remains a relevant and valuable tool in the synthesis of 1,2,4-triazoles. Its straightforward procedure and predictable regioselectivity make it an attractive method for accessing this important heterocyclic core. The continued importance of 1,2,4-triazoles in drug development, as exemplified by their use as antifungal agents and aromatase inhibitors, underscores the enduring legacy of this classic named reaction. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the Einhorn-Brunner reaction provides a strong foundation for the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 3-Mercapto-1,2,4-triazole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and relevant signaling pathways. The information is presented to support research and development efforts, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

This compound, also known as 1,2,4-triazole-3-thiol, is a white to light yellow crystalline powder. It exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. This tautomerism plays a crucial role in its chemical reactivity and biological activity.

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂H₃N₃S | [1][2] |

| Molecular Weight | 101.13 g/mol | [1][2] |

| Melting Point | 218 - 224 °C | [1] |

| Boiling Point | 275.8 ± 23.0 °C (Predicted) | |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Solubility | Soluble in hot water, DMSO (50 mg/mL) | [3][4] |

| pKa (of 1,2,4-triazole) | 2.45 (for the conjugate acid), 10.26 (for the neutral molecule) | [5] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features and Wavelengths/Frequencies |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=S, and C-N stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are used to confirm the chemical structure. |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Shows absorption maxima characteristic of the triazole ring and thione group. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with formic acid.

Materials:

-

Thiosemicarbazide

-

Formic acid

-

Sodium hydroxide (B78521) (for purification)

-

Hydrochloric acid (for purification)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of thiosemicarbazide and an excess of formic acid is refluxed for several hours.

-

The reaction mixture is then cooled, and the excess formic acid is removed under reduced pressure.

-

The resulting solid is dissolved in an aqueous solution of sodium hydroxide and heated.

-

The solution is filtered and then acidified with hydrochloric acid to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water.[1][6]

Synthesis workflow for this compound.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or water).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.[7]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used for the quantitative analysis of this compound.